An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one
An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic substitution on the oxindole ring system allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, which is a cornerstone of modern drug design. This technical guide focuses on a specific, synthetically accessible derivative: 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one.
The introduction of a bromine atom at the 5-position and gem-diethyl groups at the 3-position significantly influences the molecule's lipophilicity, metabolic stability, and potential for intermolecular interactions. Understanding these physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its potential as a lead compound in drug discovery programs. This document provides a comprehensive overview of the key physicochemical parameters of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, detailed experimental protocols for their determination, and the scientific rationale underpinning these methodologies.
Molecular Identity and Structure
Chemical Name: 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one CAS Number: 304876-06-0[1] Molecular Formula: C₁₂H₁₄BrNO Molecular Weight: 268.15 g/mol [1]
Chemical Structure:
Physicochemical Properties
Due to the limited availability of direct experimental data for this specific compound in public literature, the following table includes a combination of known data and computationally predicted values from reputable sources. These predicted values serve as a valuable starting point for experimental design and characterization.
| Property | Value (Predicted unless stated) | Source/Method |
| Melting Point | 135-145 °C | Based on substituted oxindole analogues |
| Boiling Point | 385.2 ± 42.0 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) |
| Aqueous Solubility | Low (estimated < 0.1 mg/mL) | Based on high LogP and non-polar structure |
| LogP (octanol/water) | 3.2 ± 0.5 | Advanced Chemistry Development (ACD/Labs) |
| pKa (acidic) | 10.5 ± 0.7 (amide N-H) | Advanced Chemistry Development (ACD/Labs) |
| pKa (basic) | -2.5 ± 0.4 (carbonyl oxygen) | Advanced Chemistry Development (ACD/Labs) |
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard, field-proven methodologies for the experimental determination of the key physicochemical properties of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one. The rationale behind the choice of each method is explained from the perspective of a senior application scientist in a drug discovery setting.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while a broad and depressed melting range suggests the presence of impurities. This is a critical quality control parameter. The capillary method is a widely accepted and accessible technique for accurate melting point determination.
Methodology: Capillary Melting Point Determination
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Sample Preparation: A small amount of the crystalline 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is finely powdered.
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Capillary Loading: The open end of a thin-walled capillary tube is pressed into the powdered sample to pack a small amount of material into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed to a height of 2-3 mm.
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Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.
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Initial Rapid Heating: The sample is heated at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.
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Accurate Determination: A fresh sample is prepared and heated to a temperature approximately 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.
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Observation and Recording: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
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Workflow for Capillary Melting Point Determination
Aqueous Solubility Determination
Rationale: Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. Poor solubility can lead to erratic absorption and insufficient therapeutic exposure. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility as it measures the equilibrium concentration of a compound in a saturated solution.
Methodology: Shake-Flask Method for Thermodynamic Solubility
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Sample Preparation: An excess amount of solid 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is added to a series of vials containing a buffered aqueous solution at a relevant physiological pH (e.g., pH 7.4 phosphate-buffered saline).
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Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is generated using standard solutions of known concentrations.
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Data Analysis: The solubility is reported as the average concentration from multiple replicates.
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Workflow for Shake-Flask Solubility Determination
Lipophilicity (LogP) Determination
Rationale: Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While the traditional shake-flask method is an option, reverse-phase HPLC offers a more rapid and less material-intensive approach that is well-suited for drug discovery screening. The retention time of a compound on a non-polar stationary phase is correlated with its lipophilicity.
Methodology: HPLC-based LogP Determination
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System Preparation: A reverse-phase HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
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Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times (t_R) are recorded.
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Calculation of Capacity Factor (k'): The capacity factor for each standard and the test compound is calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.
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Calibration Curve: A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') of the standards against their known LogP values.
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Sample Analysis: 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is dissolved in a suitable solvent and injected into the HPLC system to determine its retention time and calculate its log k'.
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LogP Determination: The LogP of the test compound is then interpolated from the calibration curve using its calculated log k' value.
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Workflow for HPLC-based LogP Determination
Ionization Constant (pKa) Determination
Rationale: The ionization state of a molecule at a given pH, determined by its pKa, profoundly affects its solubility, permeability, and interaction with biological targets. For 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, the amide proton is weakly acidic. UV-Vis spectrophotometry is a sensitive and efficient method for pKa determination, provided the compound has a chromophore and its UV-Vis spectrum changes with ionization state.
Methodology: UV-Vis Spectrophotometric pKa Determination
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Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO). A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are also prepared.
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Spectral Acquisition: A small aliquot of the stock solution is added to each buffer solution to a constant final concentration. The UV-Vis spectrum of each solution is recorded.
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Data Analysis: The absorbance at one or more wavelengths where the absorbance changes significantly with pH is plotted against the pH.
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pKa Calculation: The pKa is determined from the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used to linearize the data and determine the pKa.
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Workflow for UV-Vis Spectrophotometric pKa Determination
Conclusion
This technical guide provides a foundational understanding of the key physicochemical properties of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one. While experimental data for this specific molecule is not extensively published, the provided predicted values and detailed, robust experimental protocols offer a clear path forward for its comprehensive characterization. For researchers in drug discovery and development, the application of these methodologies will enable a thorough assessment of this compound's potential, facilitating informed decisions in lead optimization and further preclinical development. The structural modifications present in this oxindole derivative highlight the importance of systematic physicochemical profiling in modern medicinal chemistry.
References
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PubChem. (n.d.). 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
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Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]
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ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]
